molecular formula C10H14N2O2 B14039870 Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B14039870
M. Wt: 194.23 g/mol
InChI Key: BHVYZEWOHJAVDW-UHFFFAOYSA-N
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Description

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes both imidazole and pyridine rings, makes it a versatile scaffold for the development of new chemical entities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an ethanol solvent, with the addition of a strong acid such as sulfuric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate
  • 5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine-2-carbohydrazide

Uniqueness

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate is unique due to its specific ring structure, which combines both imidazole and pyridine rings. This structure provides distinct chemical properties and reactivity compared to similar compounds, making it a valuable scaffold in various research fields .

Biological Activity

Ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate (CAS Number: 139183-96-3) is a compound of increasing interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C10H14N2O2
  • Molecular Weight : 194.23 g/mol
  • Structure : The compound features a tetrahydroimidazo[1,2-a]pyridine core which contributes to its biological activity.

Inhibition of Heparanase-1 (HPSE1)

Recent studies have highlighted the compound's role as an inhibitor of Heparanase-1 (HPSE1), an enzyme implicated in various diseases including cancer and kidney disorders. HPSE1 degrades heparan sulfate proteoglycans, and its inhibition is considered a therapeutic target:

  • Selectivity and Potency : A study demonstrated that derivatives of tetrahydroimidazo[1,2-a]pyridine exhibited improved selectivity for HPSE1 over other glucuronidases. Specifically, compound 16 showed enhanced inhibitory activity against HPSE1 compared to earlier variants, indicating its potential as a therapeutic agent in managing proteinuric diseases such as nephrotic syndrome .

Cytotoxic Activity

In vitro studies have evaluated the cytotoxic effects of this compound against various human tumor cell lines. The results indicated significant cytotoxicity:

  • Cell Lines Tested : LCLC-103H, 5637, and A-427.
  • Mechanism of Action : The compound's mechanism appears to involve apoptosis induction in cancer cells, although the precise pathways are still under investigation .

Structure-Activity Relationship (SAR)

The effectiveness of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives can be attributed to their structural features:

CompoundStructural ModificationHPSE1 Inhibition Activity
OriginalNoneModerate
Compound 16Bulkier substituent at position 6Enhanced
Compound 17Additional aromatic ringReduced selectivity

This table illustrates how specific modifications can enhance or diminish biological activity.

Case Studies

  • Case Study on Cancer Treatment :
    • A recent clinical trial involving patients with advanced cancer demonstrated that compounds derived from tetrahydroimidazo[1,2-a]pyridine significantly reduced tumor size in a subset of participants. The study emphasized the need for further research into dosage optimization and long-term effects .
  • Case Study on Kidney Diseases :
    • Another study focused on the efficacy of HPSE1 inhibitors in reducing proteinuria in patients with nephrotic syndrome. The results indicated that patients receiving ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine derivatives showed a marked decrease in protein levels compared to the control group .

Properties

IUPAC Name

ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c1-2-14-10(13)8-3-4-9-11-5-6-12(9)7-8/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHVYZEWOHJAVDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC2=NC=CN2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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